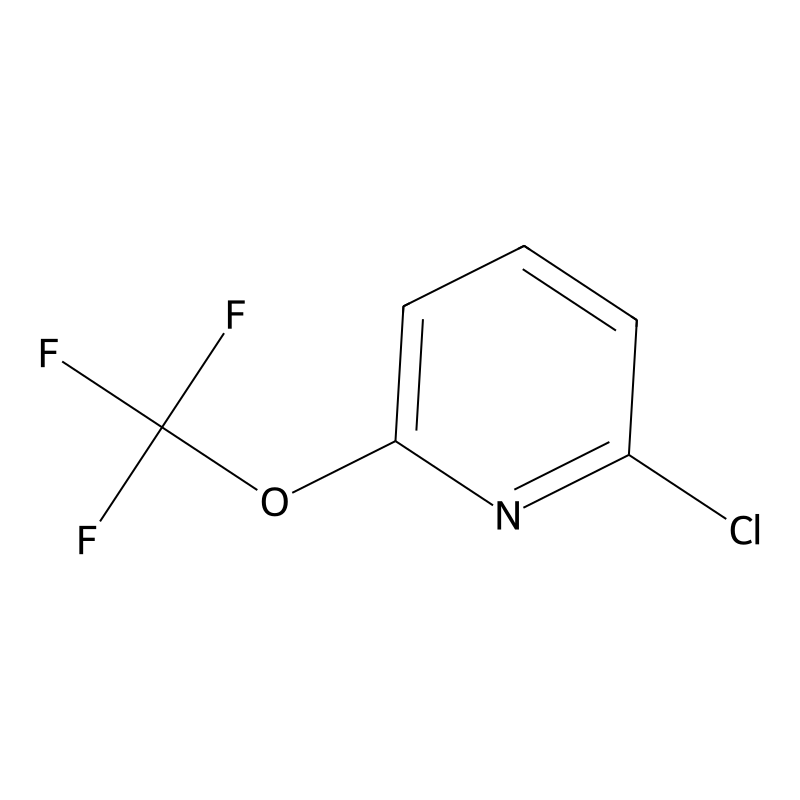

2-Chloro-6-(trifluoromethoxy)pyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

2-Chloro-6-(trifluoromethoxy)pyridine (CAS: 1221171-70-5) is a mono-chlorinated pyridine building block featuring an electron-withdrawing, lipophilic trifluoromethoxy (-OCF3) group. Commercially available as a volatile liquid or low-melting solid, it serves as a critical intermediate in the synthesis of advanced pharmaceuticals and agrochemicals, including imidazo[1,5-a]pyrimidine derivatives [2]. The compound provides a reactive 2-chloro handle for palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr), while the 6-trifluoromethoxy group imparts metabolic stability and membrane permeability to downstream products [1]. For procurement teams, it represents a strategic upgrade over standard methoxy- or chloro-pyridines when optimizing for in vivo performance and step-economical synthesis.

Research Fit

Attempting to substitute 2-Chloro-6-(trifluoromethoxy)pyridine with cheaper analogs like 2,6-dichloropyridine or 2-chloro-6-methoxypyridine introduces severe process and performance liabilities. Using 2,6-dichloropyridine requires challenging desymmetrization protocols during cross-coupling, inevitably generating bis-coupled byproducts that reduce yield and complicate purification. Conversely, substituting with 2-chloro-6-methoxypyridine yields products that are highly vulnerable to CYP450-mediated O-demethylation, ruining the metabolic half-life of pharmaceutical candidates[2]. Even the closely related 2-chloro-6-(trifluoromethyl)pyridine fails to replicate the orthogonal conformation and the specific lipophilicity (π = +1.04) of the -OCF3 group, making direct substitution impossible without altering target binding affinity and pharmacokinetic profiles [1].

Substitution Risk

2,4- or 2,5-isomers undergo lithiation at different sites, altering synthetic outcomes and breaking established routes.

Replacing Cl with Br or I may disrupt key molecular interactions required in target applications like anti-HCV agent research.

The 6-position of OCF₃ critically tunes electronic effects; moving it to 4 or 5 alters reactivity and metabolic stability profile.

Step Economy and Yield in Cross-Coupling Reactions

When performing mono-functionalization via palladium-catalyzed cross-coupling, 2-Chloro-6-(trifluoromethoxy)pyridine provides a single reactive site, ensuring 100% regioselectivity. In contrast, using the cheaper 2,6-dichloropyridine requires statistical desymmetrization, which inevitably leads to a mixture of mono- and bis-coupled products, reducing the isolated yield of the desired intermediate [1].

| Evidence Dimension | Formation of bis-coupled byproducts during mono-functionalization |

| Target Compound Data | 0% (Orthogonal reactivity at the sole 2-chloro position) |

| Comparator Or Baseline | 2,6-Dichloropyridine (High statistical probability of bis-coupling without specialized ligands) |

| Quantified Difference | Eliminates bis-functionalization byproducts, improving isolated yield of mono-coupled products. |

| Conditions | Standard Suzuki-Miyaura or Buchwald-Hartwig coupling conditions |

Procuring this asymmetric building block eliminates the need for complex desymmetrization steps, streamlining industrial scale-up and reducing purification costs.

Lipophilicity Contribution for Membrane Permeability

The -OCF3 group on this pyridine scaffold provides a superior lipophilic contribution compared to standard substituents. Quantitative modeling shows the Hansch hydrophobic parameter for -OCF3 is π = +1.04, which is 18% higher than the -CF3 group (π = +0.88) and drastically higher than the -OCH3 group (π = -0.02)[1].

| Evidence Dimension | Hansch hydrophobic substituent parameter (π) |

| Target Compound Data | π = +1.04 (for the -OCF3 group) |

| Comparator Or Baseline | π = +0.88 (for -CF3) and π = -0.02 (for -OCH3) |

| Quantified Difference | 18% higher lipophilicity than -CF3 and vastly superior to -OCH3. |

| Conditions | Standard octanol-water partition coefficient modeling |

Higher lipophilicity directly translates to improved in vivo uptake and transport, making this compound essential for CNS-targeted drugs and foliar-applied agrochemicals.

Metabolic Stability and Resistance to Cleavage

Standard methoxy ethers, such as those derived from 2-chloro-6-methoxypyridine, are highly susceptible to CYP450-mediated oxidative cleavage (O-demethylation) in vivo. The strong C-F bonds in 2-Chloro-6-(trifluoromethoxy)pyridine completely block this metabolic pathway, providing a stable oxygen-linked vector that survives hepatic circulation [1].

| Evidence Dimension | Susceptibility to CYP450-mediated ether cleavage |

| Target Compound Data | Highly resistant (strong C-F bonds block oxidative cleavage) |

| Comparator Or Baseline | 2-Chloro-6-methoxypyridine (Highly susceptible to O-demethylation) |

| Quantified Difference | Complete blockage of the O-dealkylation metabolic liability. |

| Conditions | In vivo hepatic microsome assays |

Selecting the trifluoromethoxy building block prevents late-stage metabolic attrition in drug development, justifying its initial procurement cost.

SNAr Reactivity via Electronegative Activation

The trifluoromethoxy group is one of the most electronegative substituents available (Pauling electronegativity χ = 3.7), surpassing the trifluoromethyl group (χ ≈ 3.3)[1]. This intense electron-withdrawing effect strongly activates the pyridine ring, accelerating nucleophilic attack at the 2-chloro position compared to electron-donating methoxy analogs.

| Evidence Dimension | Pauling electronegativity (χ) activating the pyridine ring |

| Target Compound Data | χ = 3.7 (for the -OCF3 group) |

| Comparator Or Baseline | χ ≈ 3.3 (for -CF3) and electron-donating resonance for -OCH3 |

| Quantified Difference | Stronger electron-withdrawing effect accelerates nucleophilic attack at the 2-chloro position. |

| Conditions | Nucleophilic aromatic substitution (SNAr) with amines or thiols |

The enhanced electrophilicity allows for milder reaction conditions and broader nucleophile scope, improving library synthesis efficiency.

Synthesis of CNS-Active Pharmaceutical Libraries

Due to the high lipophilicity (π = +1.04) and metabolic stability of the -OCF3 group, 2-Chloro-6-(trifluoromethoxy)pyridine is a highly effective choice for synthesizing CNS-penetrant drug candidates [2]. It allows medicinal chemists to rapidly build imidazo[1,5-a]pyrimidine derivatives [1] and other neuro-active scaffolds via Suzuki or Buchwald-Hartwig couplings at the 2-chloro position, ensuring the final molecules can cross the blood-brain barrier without succumbing to rapid O-demethylation.

Development of High-Efficacy Agrochemicals

In the agrochemical sector, this compound is utilized as a key intermediate for herbicides and insecticides [2]. The trifluoromethoxy group enhances cuticular penetration in plants and lipid layer transport in insects due to its superior lipophilicity compared to -CF3 and -OCH3 analogs. Procuring this exact building block ensures that the resulting active ingredients possess the required environmental stability and uptake efficiency.

Scalable Asymmetric Pyridine Functionalization

For process chemists scaling up complex heteroaryl targets, 2-Chloro-6-(trifluoromethoxy)pyridine serves as a highly efficient starting material. By offering a single, highly activated reactive site (the 2-chloro position), it completely bypasses the desymmetrization challenges and bis-coupling byproducts associated with 2,6-dichloropyridine [2]. This ensures reproducible, high-yield manufacturing processes with simplified downstream purification.

Application Fit Matrix

XLogP3

Wikipedia

Explore Compound Types